Comparative Potency Analysis: Keap1-Nrf2-IN-7's Mid-Nanomolar IC50 Against a Panel of Known Inhibitors
Keap1-Nrf2-IN-7 demonstrates an IC50 of 0.45 µM (450 nM) for disrupting the Keap1-Nrf2 protein-protein interaction [1]. This places it in a distinct potency tier compared to other commercially available inhibitors. For instance, it is approximately 13.8-fold less potent than Keap1-Nrf2-IN-1 (IC50 = 43 nM) [2], but 5-fold more potent than the FDA-approved drug ketoconazole (IC50 = 1.67 µM) [3]. It is also 2.3-fold more potent than the reference compound K67 (IC50 = 6.2 µM) against the same interaction . This intermediate potency may be advantageous for applications where maximal activation is not desired or where a wider therapeutic window is needed.
| Evidence Dimension | Inhibition of Keap1-Nrf2 PPI (IC50) |
|---|---|
| Target Compound Data | 0.45 µM (450 nM) |
| Comparator Or Baseline | Keap1-Nrf2-IN-1: 0.043 µM (43 nM); Ketoconazole: 1.67 µM (1670 nM); K67: 6.2 µM (6200 nM) |
| Quantified Difference | 10.5x less potent than Keap1-Nrf2-IN-1; 3.7x more potent than ketoconazole; 13.8x more potent than K67 |
| Conditions | Reported IC50 values from multiple sources, typically assessed via fluorescence polarization (FP) or similar PPI disruption assays. |
Why This Matters
This quantifiable difference in potency allows researchers to select a tool compound with a specific level of Nrf2 activation, which is critical for dose-response studies and for minimizing potential off-target effects associated with excessively high or low pathway activation.
- [1] Keap1-Nrf2-IN-7 (compound 7v) is a potent Keap1-Nrf2 PPI inhibitor with an IC50 of 0.45 µM. MedChemExpress. View Source
- [2] Keap1-Nrf2-IN-1 is a Keap1-Nrf2 protein-protein interaction inhibitor with an IC50 of 43 nM. Cenmed. View Source
- [3] Zafirlukast, dutasteride and ketoconazole, were found to inhibit the Keap1-Nrf2 interaction with IC50 of 5.87, 2.81 and 1.67 μM, respectively. OpenAire. View Source
